molecular formula C14H12Cl2N2O2 B413620 N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide CAS No. 330990-47-1

N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide

Cat. No.: B413620
CAS No.: 330990-47-1
M. Wt: 311.2g/mol
InChI Key: PYJAIQMSTWXEGT-UHFFFAOYSA-N
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Description

N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a methoxy group, and two chlorine atoms attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide typically involves the reaction of 5-amino-2-methoxyaniline with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be used in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Substituted benzamides with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry: N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the development of new materials and chemical entities.

Biology: In biological research, this compound can be used to study the effects of benzamide derivatives on cellular processes. It may serve as a model compound to investigate the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features may be exploited to create molecules with specific pharmacological activities.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The amino and methoxy groups, along with the benzamide structure, allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(5-amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide
  • N-(5-amino-2-methoxyphenyl)-2-piperidin-1-ylacetamide
  • N-(5-amino-2-methoxyphenyl)formamide

Comparison: N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide is unique due to the presence of two chlorine atoms on the benzamide ring, which significantly influences its reactivity and potential applications. In contrast, similar compounds like N-(5-amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide and N-(5-amino-2-methoxyphenyl)-2-piperidin-1-ylacetamide lack these chlorine atoms, resulting in different chemical properties and reactivity profiles. N-(5-amino-2-methoxyphenyl)formamide, on the other hand, has a simpler structure with a formamide group, making it less versatile in terms of chemical modifications.

By understanding the unique features and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-20-13-5-3-9(17)7-12(13)18-14(19)10-4-2-8(15)6-11(10)16/h2-7H,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJAIQMSTWXEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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